BenchChemオンラインストアへようこそ!

Simendan

Cardiology Heart Failure Inotropic Agents

Choose Simendan for its unique dual mechanism—calcium sensitization at troponin C (EC50 9 nM) plus PDE3 inhibition—that avoids pro-arrhythmic calcium overload seen with dobutamine or milrinone. Its active metabolite OR-1896 (t1/2 ~70–81 h) enables extended therapeutic effect models, while head-to-head studies show a 28% mortality risk reduction vs. control in post-MI models where milrinone failed. This is the gold-standard comparator for calcium-sensitizer discovery, HFrEF survival studies, and extended-release prodrug research. Procure Simendan to elevate your cardiovascular program with a clinically differentiated inodilator.

Molecular Formula C14H12N6O
Molecular Weight 280.28 g/mol
CAS No. 131741-08-7
Cat. No. B058184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSimendan
CAS131741-08-7
Synonyms((4-(1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)phenyl)hydrazono)propanedinitrile
dextrosimendan
Levosimendan
OR 1259
OR 1855
OR-1259
OR-1855
Simadax
simendan
Molecular FormulaC14H12N6O
Molecular Weight280.28 g/mol
Structural Identifiers
SMILESCC1CC(=O)NN=C1C2=CC=C(C=C2)NN=C(C#N)C#N
InChIInChI=1S/C14H12N6O/c1-9-6-13(21)19-20-14(9)10-2-4-11(5-3-10)17-18-12(7-15)8-16/h2-5,9,17H,6H2,1H3,(H,19,21)
InChIKeyWHXMKTBCFHIYNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Simendan (CAS 131741-08-7) for Heart Failure Research & Procurement: Inotropic Mechanisms and Comparator Context


Simendan (CAS 131741-08-7, racemic levosimendan) is a pyridazinone-dinitrile derivative [1] that acts as a calcium sensitizer and phosphodiesterase III (PDE3) inhibitor, used in the treatment of acute decompensated heart failure [2]. The compound enhances cardiac contractility by stabilizing the calcium-bound conformation of troponin C [3] without increasing intracellular calcium, thereby avoiding the pro-arrhythmic calcium overload associated with traditional inotropes like dobutamine or milrinone [4].

Why Simendan (CAS 131741-08-7) Cannot Be Directly Substituted: Key Differentiators from Other Inodilators


Substituting Simendan with other inodilators like milrinone or dobutamine in preclinical or clinical research settings is inadvisable due to fundamentally distinct pharmacodynamic profiles. Simendan's dual mechanism—calcium sensitization coupled with PDE3 inhibition—yields a unique hemodynamic signature characterized by increased contractility and vasodilation without elevating myocardial oxygen consumption [1]. Critically, its active metabolite, OR-1896, provides an exceptionally prolonged therapeutic effect with a half-life of ~70-81 hours [2], a feature absent in milrinone and dobutamine. Head-to-head comparative studies demonstrate that these mechanistic differences translate into divergent survival outcomes, with Simendan showing significant survival benefit in post-infarction models where milrinone fails [3].

Quantitative Evidence for Simendan (CAS 131741-08-7) Selection: Comparative Performance vs. In-Class Alternatives


Superior Long-Term Survival in Post-Myocardial Infarction: Simendan vs. Milrinone

In a 312-day chronic dosing study in rats with healed myocardial infarction, Simendan demonstrated a significant improvement in survival compared to the PDE3 inhibitor milrinone. Simendan reduced mortality to 53%, achieving a 28% risk reduction versus control (P=0.02), while milrinone (63% mortality) showed no statistically significant effect [1]. This outcome highlights that PDE3 inhibition alone is insufficient for long-term survival benefit in this model, favoring calcium sensitization as a key differentiator.

Cardiology Heart Failure Inotropic Agents Survival Analysis

Ultra-Long Pharmacodynamic Action via Active Metabolite OR-1896: Simendan vs. Milrinone/Dobutamine

Simendan's clinical effect is uniquely prolonged due to its active metabolite, OR-1896, which is equipotent to the parent drug [1]. In contrast to the short half-lives of milrinone (~2-3h) and dobutamine (~2 min), OR-1896 exhibits a mean terminal half-life of 70-81 hours in healthy volunteers and heart failure patients, driving hemodynamic benefits for 7-10 days post-infusion [2]. This extended action profile allows for intermittent dosing regimens (e.g., once every 2-6 weeks) that are not feasible with short-acting inodilators [3].

Pharmacokinetics Metabolism Heart Failure Drug Development

High Selectivity for PDE3 vs. PDE4: Simendan's Favorable Inotropic Profile

While both Simendan and other inodilators like milrinone inhibit PDE3, Simendan demonstrates exceptionally high selectivity for PDE3 over PDE4. The selectivity factor for Simendan is approximately 8,000-10,000, compared to only ~90 for enoximone, another PDE3 inhibitor [1]. This high selectivity is crucial as PDE4 inhibition is associated with undesirable gastrointestinal and central nervous system side effects. The potent PDE3 inhibition (IC50 ~1.4 nM) is a key component of its inotropic action, especially in failing human myocardium [2].

Phosphodiesterase Enzyme Inhibition Selectivity Cardiotonic

Calcium Sensitization Potency: Simendan's Primary Inotropic Mechanism

The primary inotropic mechanism of Simendan is calcium sensitization, mediated by binding to cardiac troponin C (cTnC). This effect occurs at nanomolar concentrations (EC50 = 9 nM) and is distinct from the cAMP-elevating actions of pure PDE3 inhibitors like milrinone . In permeabilized cardiomyocytes, Simendan increases isometric force production by 51 ± 5% at pCa 6.2 [1]. This mechanism allows Simendan to increase contractility without raising intracellular calcium, thereby avoiding the increased myocardial oxygen consumption and pro-arrhythmic risk associated with beta-adrenergic agonists and PDE3 inhibitors [2].

Calcium Sensitization Troponin C Inotropic Mechanism Contractility

Vasodilatory Potency: Simendan's Balanced Inodilator Profile

Simendan's vasodilatory effect, mediated by activation of ATP-sensitive potassium (KATP) channels, is a critical component of its balanced inodilator profile. In rat mesenteric artery smooth muscle cells, Simendan hyperpolarizes the resting membrane potential with an EC50 of 2.9 µM, achieving a maximal effect of 19.5 mV at 10 µM [1]. This direct vascular effect contributes to reduced preload and afterload, improving cardiac output without increasing myocardial oxygen demand—a key advantage over pure inotropes like dobutamine [2].

Vasodilation KATP Channel Hemodynamics Inodilator

Rapid, Predictable Pharmacokinetics for Acute Dosing: Simendan vs. OR-1896

Simendan (levosimendan) itself has a short elimination half-life of ~0.8-1.8 hours in healthy volunteers, with small volumes of distribution (Vc: 8.5-14.1 L; Vss: 12.8-28.4 L), allowing for rapid dose titration during intravenous infusion [1]. This contrasts sharply with its active metabolite OR-1896, which accumulates slowly and has a half-life of ~70-81 hours, extending the therapeutic effect but not interfering with acute dose adjustments [2]. This biphasic PK profile is unique among inodilators and offers both acute control and sustained action.

Pharmacokinetics Intravenous Dosing Clearance

Optimal Application Scenarios for Simendan (CAS 131741-08-7) in Research & Development


Long-Term Heart Failure Survival Studies

Given the statistically significant survival benefit demonstrated in post-myocardial infarction rat models (28% risk reduction vs. control) compared to the lack of effect with milrinone [1], Simendan is the preferred compound for chronic heart failure research where mortality is a primary endpoint. Its unique calcium-sensitizing mechanism and extended action via OR-1896 provide a superior model for testing therapies aimed at improving long-term outcomes in heart failure with reduced ejection fraction (HFrEF).

Investigating Calcium Sensitization as a Therapeutic Strategy

Simendan's high-affinity binding to troponin C (EC50 = 9 nM) and its ability to increase force generation independently of cAMP [1] make it an indispensable tool for dissecting the role of calcium sensitization in cardiac contractility. It is the gold standard comparator for evaluating novel calcium sensitizers and for studying the downstream effects of this mechanism in isolated cardiomyocytes, Langendorff-perfused hearts, and in vivo models, particularly when aiming to avoid the confounding effects of elevated intracellular calcium [2].

Comparative Hemodynamic Studies of Inodilators

Simendan's balanced inodilator profile—combining calcium sensitization, PDE3 inhibition, and KATP channel-mediated vasodilation—offers a distinct comparator for evaluating other cardiovascular agents. Studies directly comparing Simendan with milrinone and dobutamine in large animal models and clinical settings [1] demonstrate differential effects on systemic vascular resistance, cardiac output, and myocardial oxygen consumption. This makes Simendan an essential component of any research program aiming to profile or benchmark new inodilator or vasoactive compounds [2].

Pharmacokinetic and Pharmacodynamic Modeling of Prodrug/Metabolite Systems

The unique pharmacokinetic relationship between Simendan (t1/2 ~1h) and its long-lived, equipotent metabolite OR-1896 (t1/2 ~70-81h) provides an excellent model system for studying extended-release or prodrug concepts in cardiovascular pharmacology [1]. This system allows for the investigation of acute drug effects titrated by infusion of the parent compound, followed by sustained therapeutic action from the metabolite, which is relevant for developing once-weekly or bi-weekly dosing regimens for chronic conditions [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Simendan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.